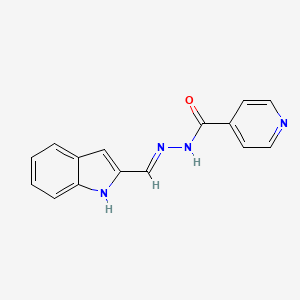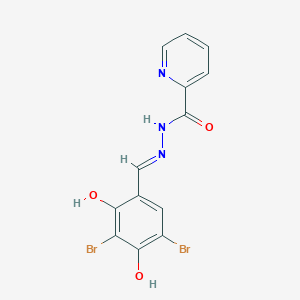![molecular formula C22H21N5O2 B6022041 N'-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B6022041.png)
N'-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is a complex organic compound that features both azo and hydrazone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide typically involves the condensation of 2-hydroxy-5-[(E)-phenyldiazenyl]benzaldehyde with 2-[(3-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anti-cancer or anti-inflammatory agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s azo functionality makes it a candidate for use in dye-sensitized solar cells and other optoelectronic applications.
Analytical Chemistry: It can be used as a reagent for the detection of metal ions due to its ability to form colored complexes.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-hydroxy-5-[(E)-phenyldiazenyl]phenyl}methylidene]-2-[(3-methylphenyl)amino]acetohydrazide is not fully understood. it is believed to interact with biological targets through its azo and hydrazone functionalities. These groups can participate in redox reactions and form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-{2-hydroxy-5-[(E)-2-(aryl)-1-dia
Properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-phenyldiazenylphenyl)methylideneamino]-2-(3-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-6-5-9-19(12-16)23-15-22(29)27-24-14-17-13-20(10-11-21(17)28)26-25-18-7-3-2-4-8-18/h2-14,23,28H,15H2,1H3,(H,27,29)/b24-14+,26-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCMLPXRQOOLMD-GGAOABPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=C(C=CC(=C2)N=NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylisonicotinamide 1-oxide](/img/structure/B6021968.png)


![4-(2,3-difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021980.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B6021988.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6021995.png)
![ethyl 2-[(4-nitrophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinazolin-2-yl)propanoate](/img/structure/B6022004.png)
![4,4,4-trifluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1-butanamine](/img/structure/B6022006.png)

![N-(3-methoxyphenyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6022017.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-fluorophenyl)piperidine](/img/structure/B6022030.png)
![ethyl 1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6022034.png)
![1-[3-[4-[[(2,5-Difluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol](/img/structure/B6022035.png)
![(4-ethylbenzyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6022051.png)
